N-(4-CARBAMOYLPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Description

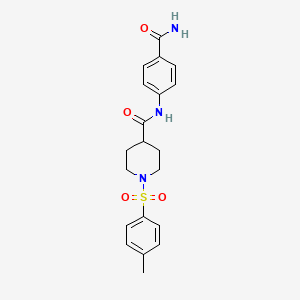

N-(4-Carbamoylphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a carboxamide group at the 4-position. The nitrogen atom of the piperidine ring is further functionalized with a 4-methylbenzenesulfonyl group, while the N-substituent is a 4-carbamoylphenyl moiety. Key structural features include:

- Piperidine-4-carboxamide: Provides a polar, hydrogen-bonding motif.

- 4-Carbamoylphenyl group: Introduces additional polarity via the carbamoyl (CONH₂) substituent.

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-14-2-8-18(9-3-14)28(26,27)23-12-10-16(11-13-23)20(25)22-17-6-4-15(5-7-17)19(21)24/h2-9,16H,10-13H2,1H3,(H2,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUPQVBBGVAYHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Carbamoylphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide, also known by its PubChem CID 1326351, is a synthetic compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C20H23N3O4S

- Molecular Weight : 401.5 g/mol

- IUPAC Name : N-(4-carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

The compound features a piperidine core substituted with various functional groups, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Receptor Binding : The compound has been shown to exhibit affinity for various receptors, including neurokinin (NK) receptors, which play a role in pain and inflammation pathways .

- Enzyme Inhibition : It may act as an inhibitor for certain kinases involved in cancer cell proliferation and survival, similar to other compounds in the piperidine class .

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

- HepG2 Cells : The compound showed an IC50 value of 11.3 μM, indicating potent antiproliferative effects against liver cancer cells .

- Mechanism : The mechanism involves inducing apoptosis in cancer cells, likely through the modulation of signaling pathways associated with cell survival and proliferation.

Neuroprotective Properties

Preliminary studies suggest potential neuroprotective effects. By targeting neurokinin receptors, the compound may help mitigate neuroinflammation and neuronal damage associated with neurodegenerative diseases .

Case Studies

Several studies have explored the pharmacological profile of compounds similar to this compound:

- Study on NK Receptor Antagonists : A series of piperazine derivatives were synthesized and characterized for their NK receptor antagonism. Among these, compounds with structural similarities demonstrated enhanced binding affinities and improved pharmacokinetic profiles .

- Multikinase Inhibitors : Research on piperidine derivatives has indicated that modifications to the core structure can yield compounds with dual inhibition capabilities against multiple kinases (e.g., VEGFR-2, ERK-2), enhancing their therapeutic potential in cancer treatment .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Target | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Antitumor | HepG2 | 11.3 μM | Induces apoptosis |

| Neuroprotective | Neurokinin receptors | - | Modulates inflammation pathways |

| Enzyme Inhibition | Various kinases | - | Inhibits signaling pathways |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Comparisons

The table below contrasts the target compound with two analogs from the evidence:

Key Observations:

Substituent Effects on Polarity: The target’s carbamoyl group (CONH₂) confers greater polarity compared to the methoxy group (OCH₃) in the analog from . This likely enhances aqueous solubility, a critical factor for bioavailability.

Therapeutic Implications :

- The compound from incorporates a pyrrolopyrimidine scaffold, a feature common in kinase inhibitors. While the target lacks this bicyclic system, its sulfonamide and carboxamide groups may still support interactions with enzymatic targets, albeit with differing potency or selectivity.

- The chlorophenyl group in ’s compound enhances electron-withdrawing effects, which could stabilize receptor binding—a property absent in the target’s carbamoylphenyl substituent .

Molecular Weight and Drug-Likeness :

Research Findings and Functional Insights

Solubility and Crystallinity

- highlights the importance of crystalline forms for pharmaceutical applications, as seen in the pyrrolopyrimidine derivative .

- The methoxy group in ’s compound reduces polarity compared to the target’s carbamoyl group, likely resulting in lower aqueous solubility .

Binding and Selectivity

- The pyrrolopyrimidine system in ’s compound enables π-π stacking and hydrogen bonding with kinase active sites, a mechanism unlikely to be replicated by the target’s simpler piperidine-carboxamide scaffold .

- The methyl group on the target’s benzenesulfonyl substituent may enhance hydrophobic interactions in binding pockets compared to the unsubstituted phenylsulfonyl group in ’s analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.